

L-Tyrosyl-L-leucine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Tyrosyl-L-leucine*

Cat. No.: B1682652

[Get Quote](#)

This guide provides an in-depth look at the dipeptide **L-Tyrosyl-L-leucine**, presenting its fundamental identifiers, physicochemical properties, and relevant biological context. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this molecule.

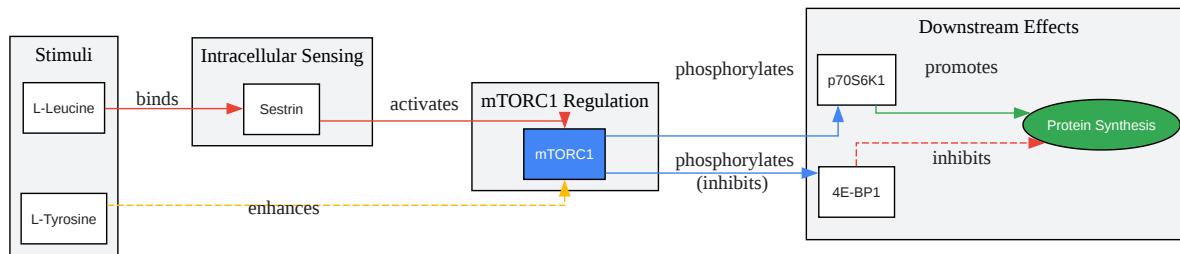
Chemical Identifiers and Nomenclature

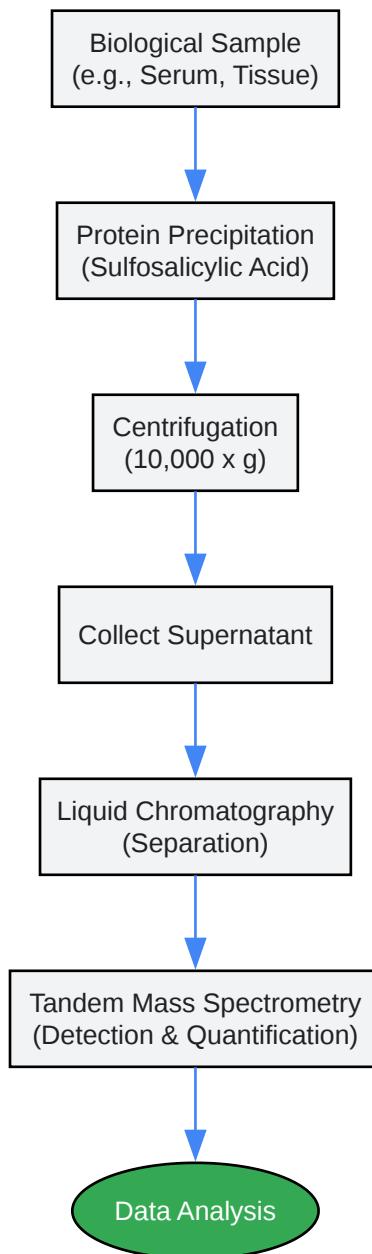
L-Tyrosyl-L-leucine is a dipeptide formed from L-tyrosine and L-leucine residues.^[1] Accurate identification is critical for research and regulatory purposes. The following table summarizes its key identifiers.

Identifier Type	Value	Source
CAS Number	17355-10-1	PubChem[1]
PubChem CID	87071	PubChem[1]
Molecular Formula	C15H22N2O4	PubChem[1]
IUPAC Name	(2S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amin o]-4-methylpentanoic acid	PubChem[1]
InChI	InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1	PubChem[1]
InChIKey	AUEJLPRZGVVDNU-STQMWFEEASA-N	PubChem[1]
SMILES	CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N	PubChem[1]
Synonyms	Tyr-Leu, Tyrosylleucine	PubChem[1], HMDB[2]

Physicochemical Properties

The following table outlines the key computed physicochemical properties of **L-Tyrosyl-L-leucine**. These properties are essential for understanding its behavior in biological systems and for developing analytical methods.


Property	Value	Source
Molecular Weight	294.35 g/mol	PubChem[1]
Monoisotopic Mass	294.15795719 Da	PubChem[1]
XLogP3	-1.8	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Exact Mass	294.15795719 Da	PubChem[1]
Topological Polar Surface Area	109 Å ²	PubChem[1]


Biological Context and Signaling Pathways

L-Tyrosyl-L-leucine is a dipeptide that can result from the incomplete breakdown of proteins. [2] While research on the dipeptide itself is specific, extensive studies have been conducted on its constituent amino acids, L-leucine and L-tyrosine, particularly their synergistic effects on muscle protein synthesis.

L-leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[3][4] Recent studies have demonstrated that L-tyrosine can significantly enhance, or "boost," the anabolic response induced by L-leucine.[3][5] This effect is attributed to tyrosine's ability to promote mTORC1 activity in combination with leucine, leading to increased phosphorylation of downstream targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein (4E-BP1).[3][4][5]

The proposed mechanism suggests that tyrosine contributes to mTORC1 activation when intracellular leucine sensors, such as Sestrin, are occupied by leucine.[3][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [L-Tyrosyl-L-leucine: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682652#l-tyrosyl-l-leucine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com